2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone
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Overview
Description
2-Thia-5-azabicyclo[221]heptan-5-yl(4-methylthiazol-5-yl)methanone is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Construction of the Bicyclic System: The bicyclic structure is often formed via a Diels-Alder reaction, where a diene reacts with a dienophile to form the bicycloheptane system.
Coupling of the Two Fragments: The final step involves coupling the thiazole ring with the bicyclic system. This can be achieved through a variety of methods, including palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the coupling reactions to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and can be conducted under mild to moderate temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives, depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of bicyclic systems and thiazole rings in various chemical reactions.
Biology
Biologically, compounds containing thiazole rings are known for their bioactivity. This compound could be explored for its potential as an antimicrobial or anticancer agent, given the biological relevance of thiazole derivatives.
Medicine
In medicinal chemistry, the compound’s structure suggests it could interact with biological targets in unique ways, making it a candidate for drug development. Its potential to inhibit enzymes or receptors could be investigated for therapeutic applications.
Industry
Industrially, the compound could be used in the development of new materials, particularly those requiring specific structural features provided by the bicyclic system and thiazole ring.
Mechanism of Action
The mechanism of action of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity through binding to active sites or allosteric sites. The thiazole ring could play a crucial role in these interactions due to its electron-rich nature, facilitating binding to various molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone
- 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-(dimethylamino)phenyl)methanone
Uniqueness
Compared to similar compounds, 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone stands out due to the specific positioning of the methyl group on the thiazole ring, which can influence its reactivity and interaction with other molecules. This unique structural feature can lead to different biological activities and chemical properties, making it a compound of significant interest for further research and development.
Properties
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS2/c1-6-9(15-5-11-6)10(13)12-3-8-2-7(12)4-14-8/h5,7-8H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPSLSXIEJCJBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CC3CC2CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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